

Technical Guide: Solubility of Flutamide-d7 in Organic Solvents

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Compound of Interest

Compound Name: Flutamide-d7

Cat. No.: B1366546

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Flutamide-d7** in organic solvents. It includes quantitative data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

A Note on Deuterated Compounds: Specific quantitative solubility data for **Flutamide-d7** is not extensively published. However, the physicochemical properties of a deuterated compound are generally very similar to its non-deuterated counterpart. Therefore, the solubility data for Flutamide is presented herein as a close and reliable approximation for **Flutamide-d7**.

Quantitative Solubility Data

The solubility of Flutamide, the non-deuterated analogue of **Flutamide-d7**, has been determined in a variety of organic solvents. The data is summarized in the tables below for easy comparison.

Table 1: Solubility of Flutamide in Common Organic Solvents

Solvent	Solubility (mg/mL)	Temperature (°C)	Notes
Dimethyl Sulfoxide (DMSO)	~ 30	Room Temperature	-
Ethanol	~ 30	Room Temperature	-
Dimethylformamide (DMF)	~ 30	Room Temperature	-
Methanol	Soluble	Not Specified	Flutamide-d7 is also reported as soluble in methanol.
Ethanol	50	Not Specified	With heat as needed. [1]
Acetone	Soluble	Not Specified	-
Ethyl Acetate	Soluble	Not Specified	-
Chloroform	Soluble	Not Specified	-
Ether	Soluble	Not Specified	-

Table 2: Mole Fraction Solubility of Flutamide in Various Solvents at Different Temperatures[\[2\]](#)

Solvent	Temperature (K)	Mole Fraction (x1)
Dimethyl Sulfoxide (DMSO)	323.15	5.120×10^{-3}
N,N-Dimethylformamide (DMF)	323.15	4.150×10^{-3}
Acetone	323.15	3.280×10^{-3}
2-Ethoxyethanol	323.15	2.890×10^{-3}
2-Methoxyethanol	323.15	2.350×10^{-3}
Ethyl Acetate	323.15	2.010×10^{-3}
Methyl Acetate	323.15	1.650×10^{-3}
Ethanol	323.15	1.320×10^{-3}
Methanol	323.15	1.180×10^{-3}
Dichloromethane	308.15	9.800×10^{-4}
Ethanediol	323.15	3.510×10^{-5}

The general order of Flutamide's mole fraction solubility in the tested mono-solvents is: Ethanediol < Dichloromethane < Methanol < Ethanol < Methyl Acetate < Ethyl Acetate < 2-Methoxyethanol < 2-Ethoxyethanol < Acetone < DMF < DMSO[2]. The solubility of Flutamide generally increases with an increase in temperature[2].

Experimental Protocols for Solubility Determination

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask saturation method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Principle

An excess amount of the solute (**Flutamide-d7**) is added to a specific volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium, creating a saturated solution. After equilibration, the undissolved solid is

removed, and the concentration of the dissolved solute in the supernatant is determined by a suitable analytical technique, such as HPLC.

Materials and Equipment

- **Flutamide-d7** (solid)
- Organic solvents (HPLC grade)
- Glass vials with screw caps
- Thermostatic shaker or incubator
- Magnetic stirrer and stir bars
- Centrifuge
- Syringe filters (e.g., 0.22 μm or 0.45 μm PVDF)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance

Step-by-Step Procedure

- Preparation of Saturated Solution:
 1. Accurately weigh an excess amount of **Flutamide-d7** and add it to a glass vial. The excess solid should be clearly visible.
 2. Pipette a known volume of the desired organic solvent into the vial.
 3. Seal the vial tightly to prevent solvent evaporation.
 4. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

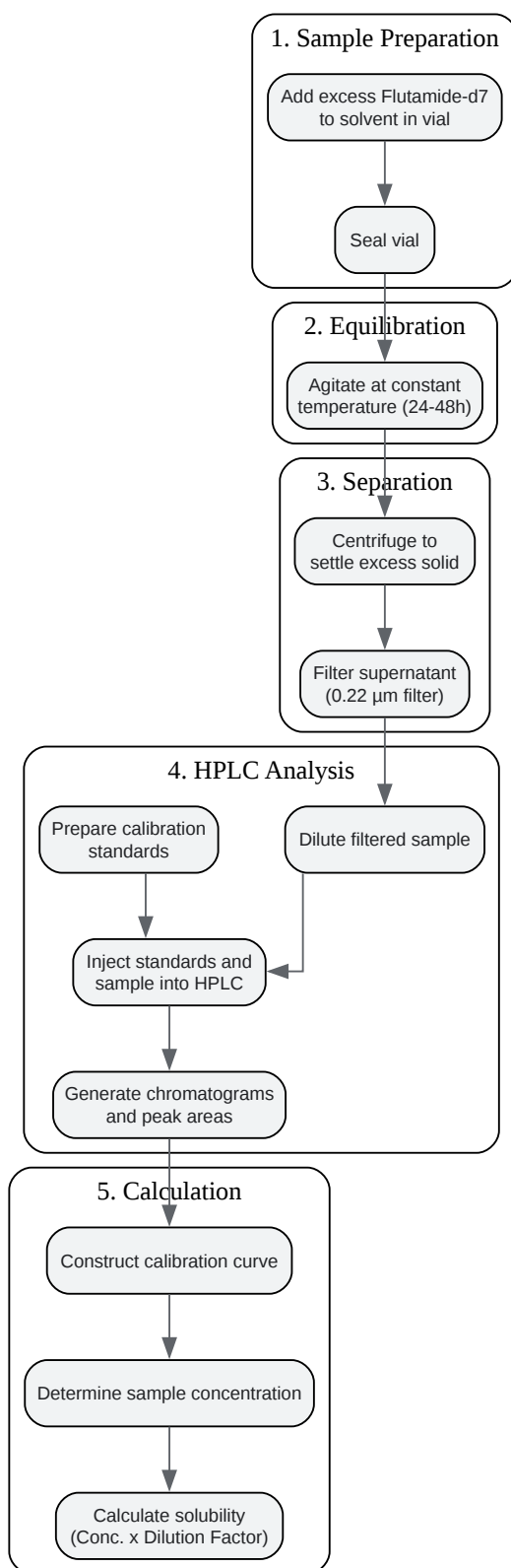
5. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
- Sample Separation:
 1. After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
 2. To separate the supernatant from the undissolved solid, centrifuge the vial at a moderate speed.
 3. Carefully withdraw an aliquot of the clear supernatant using a syringe.
 4. Filter the supernatant through a syringe filter (e.g., 0.22 μm) into a clean vial. This step is crucial to remove any remaining microscopic particles.[\[3\]](#)
 - Sample Analysis by HPLC:
 1. Prepare a series of standard solutions of **Flutamide-d7** with known concentrations in the chosen solvent.
 2. Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
 3. Inject the standard solutions and the diluted sample solution into the HPLC system.
 4. Develop a suitable HPLC method. A reversed-phase C18 column is often used, with a mobile phase such as a mixture of acetonitrile and a phosphate buffer.[\[4\]](#) Detection can be performed using a UV detector at a wavelength where Flutamide shows strong absorbance (e.g., $\sim 300\text{ nm}$).
 5. Record the peak areas from the chromatograms.
 - Calculation of Solubility:
 1. Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

2. Determine the concentration of the diluted sample solution from the calibration curve.
3. Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of **Flutamide-d7** in the solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask and HPLC method for determining solubility.

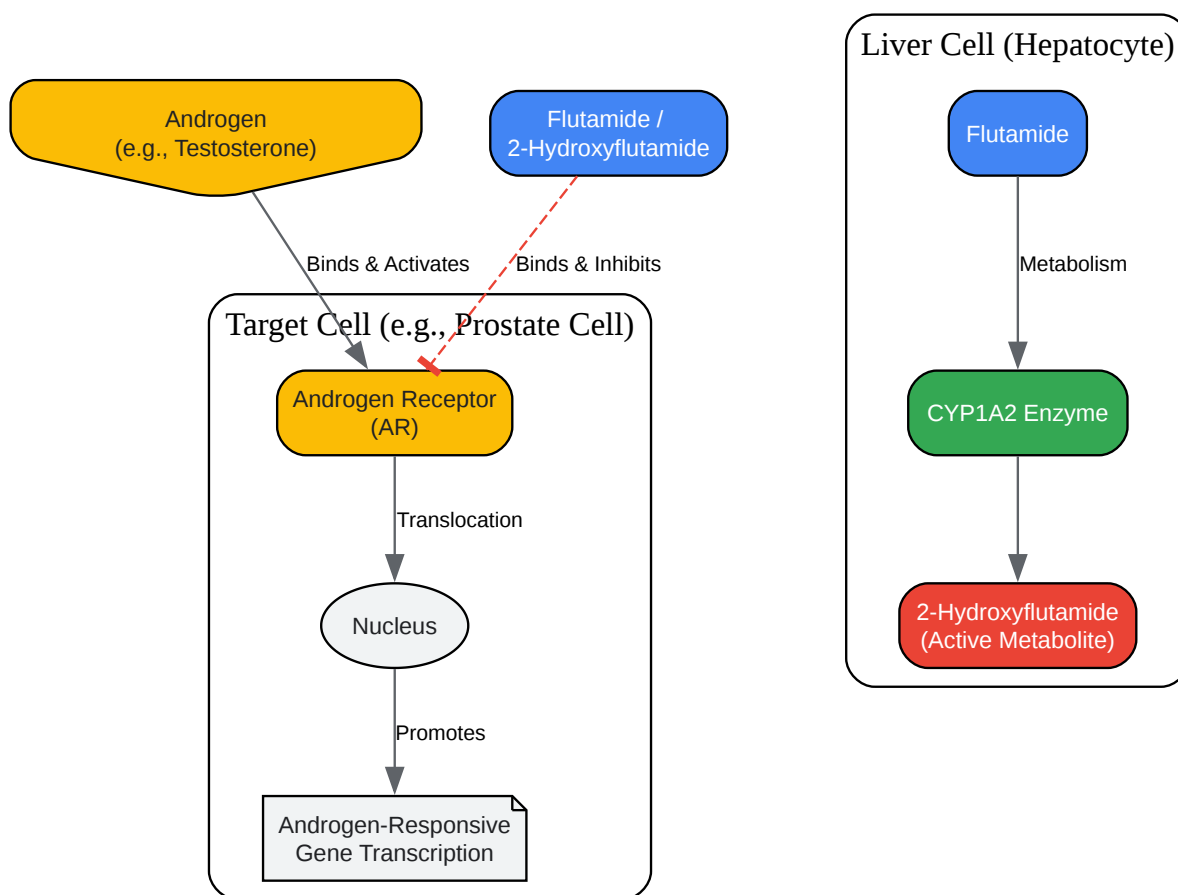


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Caption: Workflow for determining solubility via the shake-flask method and HPLC analysis.

Simplified Signaling Pathway of Flutamide

Flutamide is a non-steroidal antiandrogen. Its mechanism of action involves competitive inhibition of the androgen receptor. It is also a prodrug, being metabolized in the liver to its more active form, 2-hydroxyflutamide, primarily by the cytochrome P450 enzyme CYP1A2.[5][6][7]



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Caption: Flutamide's mechanism as an androgen receptor antagonist and its metabolism.

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